molecular formula C19H19N3 B2464847 2-Phenyl-3-(piperidin-1-yl)quinoxaline CAS No. 33488-30-1

2-Phenyl-3-(piperidin-1-yl)quinoxaline

Cat. No.: B2464847
CAS No.: 33488-30-1
M. Wt: 289.382
InChI Key: MVPLPPNSAZSPQZ-UHFFFAOYSA-N
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Description

2-Phenyl-3-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound features a quinoxaline core with a phenyl group at the 2-position and a piperidinyl group at the 3-position.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Phenyl-3-(piperidin-1-yl)quinoxaline has a wide range of applications in scientific research:

Biological Activity

2-Phenyl-3-(piperidin-1-yl)quinoxaline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes two nitrogen atoms in the ring system. The presence of the piperidine moiety enhances its pharmacological properties, making it a subject of various biological evaluations.

The primary mechanism of action for this compound involves its interaction with specific biological targets:

  • Inhibition of Kinases : This compound has shown inhibitory effects on various kinases, including Discoidin Domain Receptor 2 (DDR2), which is implicated in cancer cell proliferation and survival. By inhibiting DDR2, the compound affects several downstream signaling pathways involved in cell growth and migration .
  • Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties. It induces cell cycle arrest and apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent .

Anticancer Activity

The compound's anticancer efficacy was evaluated against several human cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
K562 (CML)5.4Induction of apoptosis
HL60 (Leukemia)6.8Cell cycle arrest at G2/M phase
MCF7 (Breast Cancer)7.5Inhibition of DDR2 signaling

Table 1: Anticancer activity of this compound against various cancer cell lines.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics, making it a candidate for further development in cancer therapies .

Study on Anticancer Effects

A notable study investigated the effects of this compound on K562 cells. The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

When compared to other quinoxaline derivatives, such as PP562, this compound demonstrated superior potency against DDR2 kinase inhibition, highlighting its unique structural advantages and efficacy in targeting cancer cells .

Properties

IUPAC Name

2-phenyl-3-piperidin-1-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-19(22-13-7-2-8-14-22)21-17-12-6-5-11-16(17)20-18/h1,3-6,9-12H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPLPPNSAZSPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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